molecular formula C8H9NS B1620974 5-Isothiocyanatobicyclo[2.2.1]hept-2-ene CAS No. 92819-45-9

5-Isothiocyanatobicyclo[2.2.1]hept-2-ene

Cat. No.: B1620974
CAS No.: 92819-45-9
M. Wt: 151.23 g/mol
InChI Key: NQXLBONFJOFNHD-UHFFFAOYSA-N
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Description

Contextualization within Bicyclo[2.2.1]hept-2-ene Chemistry and its Derivatives

Bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, is a bridged cyclic hydrocarbon that serves as a fundamental building block in various areas of chemistry. evitachem.com Its defining feature is a rigid, strained bicyclic framework containing a double bond, which imparts significant reactivity. evitachem.com This inherent ring strain makes norbornene and its derivatives highly susceptible to various chemical transformations, particularly polymerization reactions. evitachem.com

Two primary polymerization pathways for norbornene derivatives are Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. researchgate.netcapes.gov.br These processes yield polynorbornenes, a class of polymers known for their high thermal resistance, chemical stability, and tunable mechanical properties. researchgate.net The versatility of norbornene chemistry lies in the ability to introduce a wide array of functional groups onto the monomer scaffold. researchgate.net By polymerizing these functionalized norbornenes, materials with tailored properties for applications in electronics, biomedicine, and energy storage can be created. evitachem.comresearchgate.net The synthesis of the norbornene core structure is typically achieved via the Diels-Alder reaction of cyclopentadiene (B3395910) with an appropriate dienophile, such as ethylene (B1197577) for the parent norbornene. evitachem.com

Significance of the Isothiocyanate Functional Group in Synthetic and Materials Science

The isothiocyanate group (–N=C=S) is a highly versatile and reactive functional moiety in organic chemistry. mdpi.comwikipedia.org Isothiocyanates are recognized for their role as key intermediates in the synthesis of a wide range of nitrogen- and sulfur-containing heterocycles. mdpi.com Their reactivity is characterized by the electrophilic nature of the central carbon atom, which readily reacts with various nucleophiles such as amines, alcohols, and thiols. nih.gov The reaction with primary amines to form thiourea (B124793) derivatives is a particularly robust and widely used transformation. researchgate.net

In materials science, the incorporation of the isothiocyanate group into polymer structures is a strategy for developing advanced functional materials. mdpi.com The presence of sulfur in the polymer backbone can enhance physical and thermal properties, including degradation temperature and optical characteristics. rsc.org Furthermore, the isothiocyanate group and its derivatives (like thioureas) can exhibit a high affinity for metal ions, suggesting potential applications in metal capture and sensing. rsc.orgrsc.org Isothiocyanates can participate in various polymerization reactions, including ring-opening copolymerization (ROCOP) with monomers like epoxides, leading to the formation of heteroatom-rich polymers with precisely controlled, alternating structures. rsc.orgacs.org This reactivity allows for the synthesis of polymers with unique backbones, such as those containing carbonimidothioate repeat units. acs.org

The compound 5-Isothiocyanatobicyclo[2.2.1]hept-2-ene thus represents a functionalized monomer that combines the polymerizable, strained ring system of norbornene with the versatile reactivity of the isothiocyanate group, making it a valuable precursor for creating functional polymers and complex molecular architectures.

Properties

IUPAC Name

5-isothiocyanatobicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c10-5-9-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXLBONFJOFNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380648
Record name 5-isothiocyanatobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92819-45-9
Record name 5-isothiocyanatobicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for 5 Isothiocyanatobicyclo 2.2.1 Hept 2 Ene

Direct Synthesis Strategies

Direct synthetic routes to 5-Isothiocyanatobicyclo[2.2.1]hept-2-ene are not extensively documented in the literature. One potential, though not directly reported for this specific compound, could involve the reaction of 5-aminobicyclo[2.2.1]hept-2-ene with a thiocarbonylating agent. A common reagent for this type of transformation is thiophosgene (B130339) (CSCl₂) or its less hazardous equivalents. This approach would, in theory, directly convert the primary amine to the isothiocyanate group in a single step.

Another conceivable direct strategy could be the reaction of bicyclo[2.2.1]hept-2-ene with a reagent that introduces the isothiocyanate functionality. However, many such reactions result in the loss of the double bond. For instance, the reaction of bicyclo[2.2.1]hept-2-ene with benzeneselenenyl thiocyanate (B1210189) leads to the formation of an adduct across the double bond, yielding exo-2-phenyl-seleno-endo-3-isothiocyanatobicyclo[2.2.1]heptane, thus saturating the bicyclic system. cdnsciencepub.com

Precursor Chemistry and Functional Group Interconversions

The more prevalent and versatile methods for synthesizing this compound rely on the transformation of suitable precursors that already contain the bicyclo[2.2.1]hept-2-ene scaffold. The key is the introduction of a functional group at the C5 position that can be readily converted to an isothiocyanate.

A primary and logical precursor is 5-aminobicyclo[2.2.1]hept-2-ene. This amine can be synthesized through various methods, including the Diels-Alder reaction of cyclopentadiene (B3395910) with a suitable dienophile followed by functional group manipulations. Once the amine is obtained, it can be converted to the isothiocyanate. Common methods for this conversion include:

Reaction with Thiophosgene: This is a classic method, though the high toxicity of thiophosgene necessitates careful handling.

Reaction with Carbon Disulfide: The amine can be reacted with carbon disulfide in the presence of a base (like ammonia (B1221849) or a tertiary amine) to form a dithiocarbamate (B8719985) salt. Subsequent treatment with a dehydrating agent or an electrophile (like a carbodiimide (B86325) or a chloroformate) yields the isothiocyanate.

Reaction with Thiocarbonyl-diimidazole: This reagent offers a safer alternative to thiophosgene for the conversion of amines to isothiocyanates.

Another viable precursor is 5-(aminomethyl)bicyclo[2.2.1]hept-2-ene. pleiades.onlineresearchgate.net The synthesis of this precursor has been described, and its primary amino group can be converted to the isothiocyanate functionality using the same methods as for 5-aminobicyclo[2.2.1]hept-2-ene.

The following table summarizes potential precursors and their transformation to the target compound:

PrecursorReagent for Conversion to IsothiocyanateResulting Compound
5-Aminobicyclo[2.2.1]hept-2-eneThiophosgene (CSCl₂)This compound
5-Aminobicyclo[2.2.1]hept-2-eneCarbon Disulfide (CS₂) followed by a coupling agentThis compound
5-(Aminomethyl)bicyclo[2.2.1]hept-2-eneThiophosgene (CSCl₂)5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene

Stereoselective and Regioselective Considerations in Synthesis

The synthesis of this compound is intrinsically linked to stereochemical and regiochemical challenges inherent to the bicyclo[2.2.1]heptane system.

Stereoselectivity: The substituent at the C5 position can exist in two diastereomeric forms: exo and endo. The Diels-Alder reaction, a cornerstone in the synthesis of the bicyclo[2.2.1]hept-2-ene framework, often favors the formation of the endo isomer under kinetic control. However, the exo isomer is typically the thermodynamically more stable product. The choice of dienophile and reaction conditions can influence the exo/endo ratio. Subsequent synthetic steps must be designed to either preserve the initial stereochemistry or to allow for isomerization to the desired isomer. The stereochemistry of related bicyclic amino alcohols and their derivatives has been a subject of detailed study, highlighting the importance of stereocontrol in these systems. pleiades.onlineresearchgate.net

Regioselectivity: In cases where the bicyclo[2.2.1]hept-2-ene ring is substituted, the introduction of the isothiocyanate or its precursor group must be directed to the C5 position. For instance, in the functionalization of an already substituted bicyclo[2.2.1]hept-2-ene, directing effects of the existing substituent(s) will determine the position of the new functional group. Regioselective syntheses of related bicyclic compounds have been developed, for example, in the preparation of 1,5-disubstituted 1,2,3-triazole derivatives. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 5 Isothiocyanatobicyclo 2.2.1 Hept 2 Ene

Reactivity at the Isothiocyanate Moiety

The isothiocyanate group (–N=C=S) is a versatile functional group known for its electrophilic character at the central carbon atom. This electrophilicity governs its reactivity, making it a target for a variety of nucleophiles and a participant in certain cycloaddition reactions.

Nucleophilic Addition Reactions to the Isothiocyanate Group

The carbon atom of the isothiocyanate group is highly susceptible to attack by nucleophiles. This reaction is fundamental to the chemistry of isothiocyanates and is a common method for the synthesis of thiourea (B124793) derivatives. A prime example is the reaction of 5-isothiocyanatobicyclo[2.2.1]hept-2-ene with ammonia (B1221849).

In a documented synthesis, this compound was treated with a solution of ammonia in ethanol. googleapis.com The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This addition leads to the formation of the corresponding thiourea, N-Bicyclo[2.2.1]hept-5-en-2-ylthiourea. The reaction proceeds readily, typically by stirring the components for an extended period. googleapis.com This transformation highlights the isothiocyanate group's capacity to form new carbon-nitrogen bonds. Similarly, primary and secondary amines can react in a comparable manner to yield N,N'-disubstituted or N,N',N'-trisubstituted thioureas, respectively. thieme-connect.de

Table 1: Nucleophilic Addition to this compound

Reactant Nucleophile Solvent Product

Cycloaddition Reactions Involving the Isothiocyanate

Isothiocyanates can participate in cycloaddition reactions, although the specific involvement of the isothiocyanate group in this compound is not extensively documented in dedicated studies. Generally, the C=N or C=S double bonds of the isothiocyanate can react with 1,3-dipoles or other suitable partners. For instance, hetero-Diels-Alder reactions can occur where the isothiocyanate acts as a dienophile. academie-sciences.fr The outcomes of such reactions are highly dependent on the nature of the reacting partner and the reaction conditions. Recent advances have highlighted the utility of various cycloaddition reactions, such as [5+2] cycloadditions, in the synthesis of complex polycyclic systems, though specific applications starting with this particular isothiocyanate are not detailed. rsc.org

Reactivity of the Bicyclo[2.2.1]hept-2-ene Ring System

The bicyclo[2.2.1]hept-2-ene, or norbornene, core is characterized by significant ring strain, which makes its double bond more reactive than a typical, unstrained alkene. This heightened reactivity is evident in metathesis, addition, and rearrangement reactions.

Olefin Metathesis Reactions

The strained double bond of the norbornene framework makes this compound an excellent substrate for Ring-Opening Metathesis Polymerization (ROMP). wikipedia.orgharvard.edu This reaction involves a transition metal carbene catalyst that cleaves the double bond and incorporates the monomer into a growing polymer chain. wikipedia.org The Chauvin mechanism, for which the Nobel Prize in Chemistry was awarded in 2005, describes this process as proceeding through a metallacyclobutane intermediate. wikipedia.orgharvard.edu

A variety of catalysts, most notably those based on ruthenium and molybdenum developed by Grubbs and Schrock, are effective for the ROMP of norbornene derivatives. harvard.edumdpi.com These catalysts are known for their high activity and tolerance to various functional groups, including the isothiocyanate group. harvard.edumdpi.com The polymerization of norbornene systems can even be carried out in polar media, broadening the scope of potential applications. wikipedia.org

Table 2: Common Catalysts for Olefin Metathesis

Catalyst Type Discoverer(s) Common Metals Key Features
Schrock Catalysts Richard R. Schrock Molybdenum (Mo), Tungsten (W) Highly reactive, sensitive to air and moisture. harvard.edu
Grubbs Catalysts Robert H. Grubbs Ruthenium (Ru) High functional group tolerance, stable in air. harvard.edumdpi.combeilstein-journals.org

Electrophilic Addition and Radical Reactions at the Norbornene Double Bond

The high electron density of the π-bond in the norbornene ring makes it nucleophilic and thus reactive towards electrophiles. youtube.com In an electrophilic addition reaction, an electrophile (E+) is attacked by the double bond, leading to the formation of a carbocation intermediate. youtube.comyoutube.com This intermediate is then attacked by a nucleophile (Nu-). Due to the steric hindrance of the bicyclic structure, the electrophilic attack typically occurs from the less hindered exo face. The subsequent nucleophilic attack can also be subject to stereochemical control, often resulting in complex product mixtures.

The stability of the intermediate carbocation plays a crucial role in determining the regioselectivity of the addition. youtube.com The strained nature of the norbornene skeleton also makes it prone to rearrangements during these reactions to form more stable carbocation intermediates.

The norbornene double bond is also susceptible to radical reactions. For example, radical-induced rearrangements have been observed in related azabicyclo[2.2.1]heptene systems. researchgate.net Such reactions can be initiated by radical initiators and proceed through free-radical intermediates, leading to the formation of rearranged products. researchgate.net

Skeletal Rearrangements within the Bicyclo[2.2.1]hept-2-ene Core

The inherent strain in the bicyclo[2.2.1]hept-2-ene framework serves as a driving force for skeletal rearrangements, which aim to relieve this strain. These rearrangements can occur under various conditions, including those involving carbocation or radical intermediates. thieme-connect.deresearchgate.net For instance, the synthesis of certain isothiocyanate-substituted bicyclo[2.2.1]heptane derivatives from strained cyclic alkenes can involve skeletal rearrangements. thieme-connect.de

In the context of electrophilic additions, the initially formed carbocation can undergo Wagner-Meerwein rearrangements, where a carbon-carbon single bond migrates to the cationic center, resulting in a new, often more stable, carbocationic structure before the final product is formed. Similarly, radical-induced rearrangements can lead to significant changes in the carbon skeleton, as seen in the transformation of 3-azatricyclo[2.2.1.02,6]heptanols to 2-azabicyclo[2.2.1]hept-5-enes. researchgate.net Cycloaddition reactions followed by rearrangements are also a known strategy for synthesizing related bicyclic frameworks. researchgate.net These rearrangements underscore the complex reactivity profile of the strained norbornene core.

Stereochemical Outcomes and Mechanistic Elucidation (e.g., exo/endo selectivity, trans adduct formation)

The stereochemistry of addition reactions to the double bond of bicyclo[2.2.1]hept-2-ene derivatives is a subject of extensive study. The facial selectivity of electrophilic attack and the subsequent nucleophilic addition are key determinants of the final product's stereoisomeric form.

Exo/Endo Selectivity:

In the bicyclo[2.2.1]heptene system, the two faces of the double bond are diastereotopic. The exo face is sterically more accessible to incoming reagents, while the endo face is shielded by the C7 methylene (B1212753) bridge. Consequently, electrophilic attack on the π-bond of the norbornene double bond predominantly occurs from the exo direction. This initial attack leads to the formation of a carbocationic intermediate which is stabilized, and the positive charge resides on the carbon atom that is now configured with an exo substituent.

This principle of preferential exo attack is a general feature of norbornene chemistry and is expected to govern the reactions of this compound as well. For instance, studies on the base-promoted isomerization of methyl 5-norbornene-2-carboxylate have shown that the exo-isomer is thermodynamically more stable, with an equilibrium mixture containing approximately 60% of the exo-product. scirp.org While this reaction involves the substituent at the 5-position and not the double bond, it highlights the thermodynamic preference for exo substitution in the norbornane (B1196662) system.

Trans Adduct Formation:

A relevant example that illustrates this stereochemical outcome is the reaction of bicyclo[2.2.1]hept-2-ene (norbornene) with benzeneselenenyl thiocyanate (B1210189). This reaction proceeds via an electrophilic addition mechanism where the electrophilic selenium species attacks the double bond. The reaction yields exclusively the trans adduct, exo-2-phenylseleno-endo-3-isothiocyanatobicyclo[2.2.1]heptane. libretexts.org This outcome strongly supports a mechanism involving an initial exo attack by the electrophile followed by an endo attack by the thiocyanate nucleophile. Although the isothiocyanate group is introduced during this reaction rather than being present on the starting alkene, the stereochemical pathway is indicative of the inherent reactivity of the norbornene double bond.

The mechanism can be elucidated in two main steps:

Electrophilic Attack: The electrophile (e.g., from HBr, or in the example, the selenium of C₆H₅SeSCN) is attacked by the π-electrons of the norbornene double bond. libretexts.orgyoutube.com This attack occurs preferentially from the less hindered exo face, leading to the formation of a carbocation intermediate with the electrophile attached in the exo position. libretexts.org

Nucleophilic Capture: The nucleophile (e.g., Br⁻ or SCN⁻) then attacks the carbocationic center. libretexts.orgyoutube.com This attack occurs from the endo face, resulting in the formation of a stable trans-disubstituted product. libretexts.org

The following table summarizes the stereochemical outcome of the reaction of norbornene with benzeneselenenyl thiocyanate, which serves as a model for the reactivity of the double bond in this compound.

ReactantsReagentProductStereochemistry
Bicyclo[2.2.1]hept-2-ene (Norbornene)Benzeneselenenyl thiocyanateexo-2-Phenylseleno-endo-3-isothiocyanatobicyclo[2.2.1]heptanetrans adduct

Table based on findings from the reaction of norbornene with benzeneselenenyl thiocyanate, which exclusively yields the trans adduct. libretexts.org

It is important to note that while these general principles of exo selectivity and trans addition are well-established for the bicyclo[2.2.1]heptene system, the specific electronic and steric influence of the 5-isothiocyanato substituent could potentially modulate the reactivity and selectivity in certain reactions. However, in the absence of direct experimental data for this compound, these established mechanistic pathways provide the most reliable prediction of its chemical behavior in electrophilic addition reactions.

Derivatization Strategies and Analogue Synthesis Utilizing 5 Isothiocyanatobicyclo 2.2.1 Hept 2 Ene

Synthesis of Novel Isothiocyanate-Containing Norbornene Derivatives

While direct derivatization of the norbornene core of 5-isothiocyanatobicyclo[2.2.1]hept-2-ene while preserving the isothiocyanate group is a challenging endeavor due to the reactivity of the -NCS moiety, the isothiocyanate group itself serves as a key functional handle for the introduction of various substituents. The synthesis of novel derivatives primarily involves the reaction of the isothiocyanate with a wide array of nucleophiles.

A common strategy involves the reaction with primary and secondary amines to yield substituted thiourea (B124793) derivatives. This reaction is typically straightforward and proceeds with high yields. For instance, the reaction of this compound with various amines can lead to a library of N-aryl and N-alkyl thioureas, each with potentially unique biological activities.

Another approach is the reaction with hydrazines to form thiosemicarbazides. These compounds are valuable intermediates for the synthesis of various heterocyclic systems. For example, N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide has been synthesized by the reaction of 2-isothiocyanatobicyclo[2.2.1]heptane with hydrazine (B178648) hydrate. studiamsu.md This reaction can be adapted to the unsaturated analogue, providing a pathway to novel thiosemicarbazides with the intact norbornene double bond.

Chemical Transformations of the Isothiocyanate Group into Other Functionalities

The isothiocyanate group in this compound is a versatile precursor for a variety of other functional groups, significantly expanding the scope of accessible analogues.

Thiourea Formation: The most common transformation is the reaction with amines to form thioureas. This reaction is generally high-yielding and can be performed with a wide range of primary and secondary amines, including amino acids and their esters. A specific example is the synthesis of N-Bicyclo[2.2.1]hept-5-en-2-ylthiourea by reacting this compound with ammonia (B1221849). The general reaction of isothiocyanates with amines to form thioureas is a well-established and efficient process. nih.govnih.gov

Urea (B33335) Synthesis: While less direct than thiourea formation, the isothiocyanate group can be converted to a urea functionality. One approach involves the conversion of the isothiocyanate to the corresponding isocyanate, which can then react with an amine to form a urea. For instance, bicyclo[2.2.1]heptane-2-yl isocyanate has been synthesized and subsequently reacted with amines to produce a series of 1,3-disubstituted ureas. mdpi.com A similar strategy could be applied to the unsaturated this compound.

Heterocycle Synthesis: The reactivity of the isothiocyanate group allows for its incorporation into various heterocyclic systems. For example, the reaction of isothiocyanates with α-amino acids or their esters can lead to the formation of thiazolidinone derivatives. nih.gov This provides a route to complex heterocyclic structures containing the bicyclo[2.2.1]hept-2-ene moiety. The reaction of N-protected derivatives of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid with phenyl isothiocyanate (PhNCS) leads to thiourea esters, which can be cyclized to form tricyclic pyrimidinones. mdpi.com

Table 1: Chemical Transformations of the Isothiocyanate Group

Starting Material Reagent Product Functional Group Transformation Reference
This compound Ammonia N-Bicyclo[2.2.1]hept-5-en-2-ylthiourea Isothiocyanate to Thiourea
Bicyclo[2.2.1]heptane-2-yl isocyanate Amines 1,3-Disubstituted ureas Isocyanate to Urea mdpi.com
Isothiocyanates α-Amino acids Thiazolidinones Isothiocyanate to Thiazolidinone nih.gov
N-protected endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivative Phenyl isothiocyanate Tricyclic pyrimidinones Isothiocyanate to Pyrimidinone mdpi.com
2-Isothiocyanatobicyclo[2.2.1]heptane Hydrazine hydrate N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide Isothiocyanate to Thiosemicarbazide studiamsu.md

Functionalization and Modification of the Norbornene Scaffold

The norbornene framework of this compound offers several avenues for further functionalization, allowing for the synthesis of a wide array of structurally complex molecules.

Ring-Opening Metathesis Polymerization (ROMP): The strained double bond of the norbornene moiety makes it an excellent monomer for ROMP. This polymerization technique, often catalyzed by Grubbs-type ruthenium catalysts, can produce high molecular weight polymers with the isothiocyanate or derived functionalities pendant to the polymer backbone. 20.210.105researchgate.net While specific examples utilizing this compound are not extensively documented, the ROMP of other functionalized norbornenes is a well-established methodology. 20.210.105mdpi.com The polymerization of trans-dibutoxycarbonyl substituted bicyclo[2.2.1]hept-2-ene has been studied, demonstrating the feasibility of ROMP with substituted norbornenes. nih.gov

Cycloaddition Reactions: The double bond of the norbornene scaffold can participate in various cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This allows for the construction of complex polycyclic systems. The reactivity of the norbornene double bond in Diels-Alder reactions is well-documented, although the influence of the 5-isothiocyanato substituent on this reactivity requires further investigation.

Epoxidation: The double bond can be converted to an epoxide, a versatile functional group that can be further transformed. Epoxidation of norbornene derivatives is typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.org The reaction is generally stereoselective, with the oxidant approaching from the less hindered exo face of the bicyclic system. researchgate.net

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond, leading to the corresponding alcohol. masterorganicchemistry.comyoutube.com This provides a route to hydroxylated derivatives of the bicyclo[2.2.1]heptane system, which can be further functionalized.

Table 2: Functionalization and Modification of the Norbornene Scaffold

Reaction Type Reagents Product Type Key Transformation General References
Ring-Opening Metathesis Polymerization (ROMP) Grubbs Catalysts Polymer with pendant functional groups Conversion of alkene to polymer backbone nih.gov20.210.105researchgate.netmdpi.com
Diels-Alder Reaction Dienes Polycyclic adducts [4+2] Cycloaddition to the double bond wikipedia.orgmasterorganicchemistry.com
Epoxidation m-CPBA Epoxides Formation of an oxirane ring masterorganicchemistry.comlibretexts.orgresearchgate.net
Hydroboration-Oxidation 1. BH3-THF, 2. H2O2, NaOH Alcohols Anti-Markovnikov addition of H and OH masterorganicchemistry.comyoutube.com

Structure-Reactivity Relationship Studies in Derived Compounds

The biological activity and chemical reactivity of compounds derived from this compound are intrinsically linked to their three-dimensional structure and the electronic properties of their constituent functional groups.

The reactivity of the isothiocyanate group is known to be influenced by the electronic nature of its substituents. Electron-donating groups on the carbon adjacent to the isothiocyanate can modulate its electrophilicity, affecting the rate of reaction with nucleophiles.

In the context of the norbornene scaffold, the stereochemistry of substituents can play a crucial role in determining reactivity. The endo and exo faces of the bicyclic system present distinct steric environments, which can influence the approach of reagents to the double bond. For instance, in epoxidation reactions, the oxidant typically approaches from the less hindered exo face. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on other bicyclo[2.2.1]hept-5-ene derivatives have shown that electronic parameters such as polarizability, Mulliken charges, and HOMO-LUMO energies can be correlated with biological activity. researchgate.net Similar studies on derivatives of this compound could provide valuable insights for the design of new analogues with enhanced properties. The electronic effects of the isothiocyanate group, being an electron-withdrawing group, are expected to influence the reactivity of the norbornene double bond in cycloaddition and other addition reactions. nih.gov Understanding these relationships is key to the rational design of novel and potent molecules based on this versatile scaffold.

Spectroscopic Analysis Methodologies for Structural Characterization and Reaction Monitoring

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR for polymer tacticity and end-group analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of bicyclic compounds like 5-Isothiocyanatobicyclo[2.2.1]hept-2-ene. Both ¹H and ¹³C NMR provide critical data on the connectivity and stereochemistry of the molecule.

In the context of polymerization, for instance, through ring-opening metathesis polymerization (ROMP), ¹³C NMR is crucial for characterizing the resulting polymer's microstructure. It allows for the determination of polymer tacticity (the stereochemical arrangement of monomer units) by analyzing the splitting of signals corresponding to the polymer backbone carbons. researchgate.net Furthermore, end-group analysis by ¹³C NMR can provide information about the initiation and termination steps of the polymerization process.

Table 1: Predicted ¹³C NMR Chemical Shifts for Bicyclo[2.2.1]hept-2-ene Derivatives

This table presents typical chemical shift ranges for carbon atoms in bicyclo[2.2.1]hept-2-ene systems based on data from analogous structures. The actual shifts for this compound may vary.

Carbon AtomPredicted Chemical Shift (ppm)Notes
C2/C3 (Olefinic)130 - 140Resonances for the double bond carbons.
C5 (NCS-bearing)50 - 65Shifted downfield due to the isothiocyanate group.
C1/C4 (Bridgehead)35 - 50Represents the bridgehead carbons of the bicyclic system.
C625 - 40Aliphatic carbon in the six-membered ring.
C7 (Bridge)30 - 45The methylene (B1212753) bridge carbon.
-N=C=S (Isothiocyanate)120 - 140The carbon of the isothiocyanate functional group.

Application of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid method for identifying the presence of specific functional groups within a molecule. For this compound, IR spectroscopy can unequivocally confirm the presence of the key isothiocyanate (-N=C=S) and alkene (C=C) functionalities.

The isothiocyanate group is characterized by a very strong and sharp absorption band, typically appearing in the region of 2000-2200 cm⁻¹. wikipedia.orgresearchgate.netresearchgate.netacs.org This intense band arises from the asymmetric stretching vibration of the -N=C=S group and is a definitive marker for this functionality. The exact position of this band can be influenced by the electronic environment of the molecule.

The carbon-carbon double bond (C=C) of the bicyclo[2.2.1]hept-2-ene ring system will give rise to a medium-intensity stretching vibration band around 1640-1680 cm⁻¹. nist.gov The C-H stretching vibrations of the vinyl hydrogens attached to the double bond are expected to appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. The C-H stretching vibrations of the saturated part of the molecule will be observed just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

This table is based on established correlation tables for characteristic infrared group frequencies.

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
Isothiocyanate (-N=C=S)Asymmetric Stretch2000 - 2200Strong, Sharp
Alkene (C=C)Stretch1640 - 1680Medium
Vinyl C-HStretch3010 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium to Strong

Application of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₉NS), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion is influenced by the structure of the bicyclic system and the isothiocyanate group. Common fragmentation pathways for bicyclo[2.2.1]heptene derivatives involve retro-Diels-Alder reactions. nist.govnist.govnih.gov In the case of this compound, a characteristic fragmentation would be the loss of cyclopentadiene (B3395910) (C₅H₆, 66 Da) to give a fragment ion corresponding to vinyl isothiocyanate. The isothiocyanate group itself can also undergo fragmentation.

Analysis of the isotopic pattern of the molecular ion peak can provide further confirmation of the elemental composition. The presence of sulfur (³⁴S isotope) will result in a small but detectable [M+2]⁺ peak.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

This table presents hypothetical fragmentation patterns based on the known behavior of similar compounds.

m/z ValueProposed FragmentFragmentation Pathway
151[C₈H₉NS]⁺Molecular Ion [M]⁺
85[C₄H₅N]⁺Loss of cyclopentadiene (retro-Diels-Alder)
66[C₅H₆]⁺Cyclopentadiene radical cation (from retro-Diels-Alder)
58[CH₂NS]⁺Cleavage of the isothiocyanate group

Integration of Chromatographic Techniques with Spectroscopic Detection (e.g., Gas Chromatography-Mass Spectrometry)

The coupling of chromatographic separation techniques with spectroscopic detection, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful tool for the analysis of complex mixtures containing this compound. nih.gov Gas chromatography separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification.

This integrated approach is invaluable for monitoring the progress of a reaction by separating the starting materials, intermediates, products, and byproducts. The retention time in the gas chromatogram provides a characteristic identifier for each component, while the mass spectrum confirms its identity. For instance, in the synthesis of this compound, GC-MS could be used to monitor the consumption of the precursor and the formation of the desired isothiocyanate, as well as to detect any isomeric or decomposition products. The Kovats retention index, a measure of the retention time relative to n-alkanes, can also be used for compound identification. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Isothiocyanatobicyclo 2.2.1 Hept 2 Ene

Molecular Modeling and Conformational Analysis

The conformational flexibility of 5-isothiocyanatobicyclo[2.2.1]hept-2-ene is primarily centered around the rotation of the isothiocyanate group and the potential for puckering of the bicyclo[2.2.1]heptene framework. Molecular mechanics and quantum chemical methods are employed to identify the most stable conformers and the energy barriers separating them.

Computational studies on closely related 5-substituted bicyclo[2.2.1]hept-2-ene derivatives, such as exo-5-aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene, have been conducted using the molecular mechanics (MMX) method. These studies provide valuable insights into the conformational preferences of the substituent at the C5 position. researchgate.netdeepdyve.comresearchgate.net For this compound, two primary stereoisomers exist: the exo and endo isomers, depending on the orientation of the isothiocyanate group relative to the double bond.

Theoretical calculations indicate that for many 5-substituted norbornenes, the exo isomer is thermodynamically more stable than the endo isomer due to reduced steric hindrance. The rotation of the isothiocyanate group around the C-N bond is also a key conformational feature. The energy profile for this rotation is expected to show distinct minima corresponding to specific orientations of the NCS group relative to the bicyclic core.

ConformerDihedral Angle (C4-C5-N-C)Relative Energy (kcal/mol)Population (%)
exo-gauche~60°0.0065
exo-anti~180°0.8525
exo-gauche'~-60°1.2010
endo-gauche~60°1.50<5
endo-anti~180°2.10<1

Note: This data is illustrative and based on computational studies of analogous 5-substituted bicyclo[2.2.1]hept-2-ene systems. The relative energies and populations are calculated using standard Boltzmann distribution assumptions at room temperature.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. These calculations provide information on the distribution of electrons, the energies of molecular orbitals, and various reactivity indices.

The electronic properties of the molecule are significantly influenced by the interplay between the strained π-system of the norbornene double bond and the electron-withdrawing nature of the isothiocyanate group. The highest occupied molecular orbital (HOMO) is typically localized on the C=C double bond, making it the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO), conversely, is often centered on the isothiocyanate group, specifically the C=S bond, rendering it susceptible to nucleophilic attack.

Topological analysis of the electron density in related norbornene derivatives has provided insights into their reactivity. nih.gov Similar analyses for this compound would likely reveal a polarization of the double bond and the isothiocyanate group, influencing their chemical behavior.

PropertyValueMethod/Basis Set
HOMO Energy-8.5 eVDFT/B3LYP/6-31G
LUMO Energy-1.2 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap7.3 eVDFT/B3LYP/6-31G
Dipole Moment3.5 DDFT/B3LYP/6-31G
Mulliken Charge on N-0.45 eDFT/B3LYP/6-31G
Mulliken Charge on C (N=C=S)+0.60 eDFT/B3LYP/6-31G
Mulliken Charge on S-0.15 eDFT/B3LYP/6-31G*

Note: The values in this table are representative and derived from DFT calculations on analogous isothiocyanate-containing organic molecules and norbornene derivatives. core.ac.uk The exact values for this compound may vary depending on the computational level of theory.

Reaction Pathway and Transition State Analysis

Computational studies are crucial for mapping the potential energy surfaces of reactions involving this compound. This includes identifying transition state structures, calculating activation energies, and determining the thermodynamics of various reaction pathways.

A key area of investigation is the electrophilic addition to the strained double bond of the norbornene moiety. The stereoselectivity of such reactions, particularly the preference for exo attack, is a well-documented phenomenon in norbornene chemistry. researchgate.net Computational studies on the electrophilic addition to norbornene have shown that the exo transition state is generally lower in energy than the endo transition state due to a combination of steric and electronic factors. rsc.org

Another important reaction pathway involves the isothiocyanate group, which can undergo addition reactions with nucleophiles. The mechanism of these additions can be elucidated through transition state analysis, providing insights into the rate-determining steps and the nature of the intermediates. For instance, the reaction with amines to form thioureas is a common transformation of isothiocyanates.

ReactionReactantProductActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Electrophilic Bromination (exo)This compound + Br₂exo-2,3-Dibromo-5-isothiocyanatobicyclo[2.2.1]heptane~5-7~-25
Electrophilic Bromination (endo)This compound + Br₂endo-2,3-Dibromo-5-isothiocyanatobicyclo[2.2.1]heptane~10-12~-22
Nucleophilic Addition of AmineThis compound + R-NH₂N-alkyl-N'-(bicyclo[2.2.1]hept-5-en-2-yl)thiourea~15-20~-10

Note: These values are estimations based on computational studies of electrophilic additions to norbornene and nucleophilic additions to isothiocyanates. rsc.orgresearchgate.net The actual values for the specific reactions of this compound would require dedicated computational investigation.

Advanced Research Applications of 5 Isothiocyanatobicyclo 2.2.1 Hept 2 Ene and Its Polymeric Materials

Utilization as a Key Building Block in Complex Organic Synthesis (e.g., for agrochemical scaffolds)

The bicyclo[2.2.1]heptene framework, commonly known as the norbornene scaffold, is a recurring motif in the synthesis of agrochemicals. While direct applications of 5-isothiocyanatobicyclo[2.2.1]hept-2-ene in commercial agrochemicals are not widely documented, the structural components of this molecule are relevant to the design of new herbicidal and pesticidal agents. The strained double bond of the norbornene moiety allows for a variety of chemical transformations, and the isothiocyanate group is a precursor to various heterocyclic compounds with known biological activities.

Research into related norbornene derivatives has demonstrated their potential in agriculture. For instance, a series of N-phenylnorbornenesuccinimide derivatives, synthesized from endo-bicyclo[2.2.1]hept-5-ene-3a,7a-dicarboxylic anhydride, have shown significant phytotoxic effects against various plant species, including Allium cepa, Bidens pilosa, Cucumis sativus, Sorghum bicolor, and Solanum lycopersicum. nih.gov One particular N-phenylepoxynorbornanesuccimide derivative exhibited 100% growth inhibition of all tested species at various concentrations, with in silico studies suggesting cyclophilin as its enzymatic target. nih.gov These findings underscore the potential of the bicyclo[2.2.1]heptene scaffold in the development of novel and selective agrochemicals. nih.gov The isothiocyanate group in this compound offers a reactive handle to synthesize a diverse library of such bioactive compounds.

Furthermore, highly chlorinated bicyclo[2.2.1]heptane derivatives have historically been used as fungicides and insecticides. nasa.gov Although environmental concerns have led to restrictions on their use, this history highlights the utility of the bicyclic core in creating biologically active molecules. The isothiocyanate functionality provides a modern, non-chlorinated pathway to introduce diverse functionalities that could lead to new generations of safer and more effective agrochemicals.

Table 1: Examples of Agrochemical Potential in Bicyclo[2.2.1]hept-2-ene Derivatives

Compound Class Synthetic Precursor Target Application Research Finding
N-phenylnorbornenesuccinimides endo-bicyclo[2.2.1]hept-5-ene-3a,7a-dicarboxylic anhydride Herbicides Inhibition of plant growth, with one derivative showing 100% inhibition against multiple species. nih.gov

Development of Functional Polymeric Materials (e.g., specialty polymers, precursors for surface modification, photoresists)

The polymerization of norbornene derivatives is a well-established field for creating polymers with high thermal stability, mechanical robustness, and tunable properties. This compound is a functional monomer that can be polymerized to create specialty polymers with reactive pendant groups. These polymers are precursors for a variety of applications, including surface modification and photoresists.

The polymerization of norbornene-type monomers can proceed through several mechanisms, including ring-opening metathesis polymerization (ROMP), vinyl-addition polymerization, and cationic or radical polymerization. nih.gov ROMP, in particular, is a powerful technique for polymerizing strained cyclic olefins like norbornene and its derivatives, often in a living manner, which allows for precise control over the polymer's molecular weight and architecture. dtic.milresearchgate.net The use of well-defined catalysts, such as those based on ruthenium or molybdenum, has enabled the synthesis of a wide range of functionalized polynorbornenes. dtic.milmdpi.com

A key application of functional polynorbornenes is in the field of photolithography, particularly for creating photoresists for 193 nm lithography. nih.gov Photoresist compositions formulated from cycloaliphatic copolymers of norbornene derivatives have demonstrated high sensitivity and resolution, with the ability to resolve features as small as 0.16 μm. nih.gov The incorporation of functional groups can influence the polymer's solubility, etch resistance, and adhesion properties. scilit.com A dissertation by Pabla, D.S. (2011) describes the synthesis of a related monomer, (±)endo,exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic-bis-(4-thiocyanatomethyl)benzylester, and its polymerization via ROMP. The resulting polymer contains thiocyanate (B1210189) groups that can be photoisomerized to isothiocyanate groups upon UV irradiation. jove.com This photoreactivity allows for patterned surface functionalization, where the isothiocyanate groups can then react with other molecules, such as fluorescent dyes, in the illuminated areas. jove.comrsc.orgnih.gov

This ability to create reactive surfaces is a significant area of research. Polymers derived from this compound can be used to modify surfaces, imparting new chemical properties. mdpi.com The isothiocyanate groups on the polymer backbone can covalently bind to nucleophiles, such as amines and thiols, providing a versatile platform for attaching biomolecules, sensors, or other functional moieties. nih.govbiosyn.com This has been demonstrated with isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles, which readily react with primary amines to allow for easy surface modification and the attachment of gatekeepers for controlled drug release. researchgate.netresearchgate.netmdpi.com

Table 2: Polymerization Methods and Applications of Functionalized Norbornenes

Polymerization Method Catalyst Type Monomer Functionality Polymer Application
Ring-Opening Metathesis Polymerization (ROMP) Ruthenium-based (e.g., Grubbs' catalysts), Molybdenum-based Ester, Carboxylic acid, Hydroxymethyl, Thiocyanate/Isothiocyanate Photoresists, Surface modification, Drug delivery systems. mdpi.comnih.govjove.comrsc.org
Vinyl-Addition Polymerization Palladium(II), Nickel(II) Carboxylate, Imide High-performance membranes, Dielectric materials. nih.govscilit.com

Exploration in Ligand Design and Organometallic Chemistry

The molecular structure of this compound presents multiple potential coordination sites for metal centers, making it an interesting candidate for ligand design in organometallic chemistry. The isothiocyanate group (–N=C=S) is an ambidentate ligand, capable of coordinating to a metal through either the nitrogen or the sulfur atom. wikipedia.org The choice of coordination mode is often dictated by the hard and soft acid-base (HSAB) principle, with hard metals favoring coordination to the harder nitrogen atom (forming isothiocyanate complexes) and soft metals preferring the softer sulfur atom (forming thiocyanate complexes). wikipedia.org

While specific organometallic complexes of this compound are not extensively reported, the chemistry of related ligands provides a framework for its potential applications. The norbornene olefin can also coordinate to a metal center, potentially leading to multidentate chelation in conjunction with the isothiocyanate group. This could lead to the formation of stable organometallic complexes with unique reactivity.

The field of organometallic chemistry is continuously exploring new ligand frameworks to control the catalytic activity and selectivity of metal complexes. matrix-fine-chemicals.comjmchemsci.com For example, rhodium(I) complexes with η²-B,C borataalkene ligands have been synthesized from norbornadiene rhodium(I) chloride dimer, demonstrating the utility of the bicyclic scaffold in creating novel coordination environments. nih.gov The combination of the rigid bicyclic structure of norbornene with the versatile coordination chemistry of the isothiocyanate group could lead to the development of new catalysts for a variety of organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be tuned by modifying the substituents on the norbornene ring.

Chemical Methodology in Bio-conjugation and Bio-labeling (excluding clinical applications)

The isothiocyanate functional group is a well-established reactive moiety for the covalent modification of biomolecules, a process known as bioconjugation. nih.govrsc.org Isothiocyanates are highly electrophilic and readily react with nucleophilic groups found in proteins and other biological macromolecules, most notably primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of peptides) and thiols (e.g., the side chain of cysteine residues). biosyn.comrsc.orgresearchgate.net

The reaction with amines yields a stable thiourea (B124793) linkage, while the reaction with thiols forms a dithiocarbamate (B8719985) linkage. researchgate.net The pH of the reaction medium is a critical parameter that can be adjusted to control the selectivity of the conjugation. At alkaline pH (typically 9.0–11.0), the deprotonated amino groups of lysines are highly nucleophilic and readily react with isothiocyanates. nih.govrsc.org Conversely, at slightly basic to neutral pH (around 7.4–8.5), the thiolate form of cysteine is the more reactive species, allowing for more selective targeting of cysteine residues. rsc.org

This compound can serve as a bifunctional linker in bioconjugation. The isothiocyanate group provides the means for attachment to a biomolecule, while the norbornene double bond can be used for subsequent reactions, such as click chemistry or polymerization, to attach other molecules or to create more complex architectures. This dual functionality makes it a versatile tool for bio-labeling and the construction of protein-polymer conjugates.

The reactivity of isothiocyanates has been widely exploited for labeling proteins with fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC). nih.gov Studies have shown that benzyl (B1604629) isothiocyanates can be more effective than phenyl isothiocyanates for cysteine-specific labeling. rsc.org This suggests that the bicycloalkyl structure of this compound may influence its reactivity and selectivity in bioconjugation reactions. The reaction of isothiocyanates with thiols is also known to be reversible, and this property has been explored for the development of "transport forms" of isothiocyanates, where a glutathione (B108866) conjugate can transfer the isothiocyanate moiety to other thiol-containing molecules, such as proteins. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
endo-bicyclo[2.2.1]hept-5-ene-3a,7a-dicarboxylic anhydride
N-phenylnorbornenesuccinimide
N-phenylepoxynorbornanesuccimide
Cyclophilin
(±)endo,exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic-bis-(4-thiocyanatomethyl)benzyl ester
Fluorescein isothiocyanate (FITC)
Glutathione
Norbornadiene rhodium(I) chloride dimer
Borataalkene
Allium cepa
Bidens pilosa
Cucumis sativus
Sorghum bicolor

Future Perspectives and Emerging Research Avenues in 5 Isothiocyanatobicyclo 2.2.1 Hept 2 Ene Chemistry

Sustainable and Green Chemistry Approaches in its Synthesis and Reactions

The future synthesis and application of 5-Isothiocyanatobicyclo[2.2.1]hept-2-ene will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety.

Traditional methods for synthesizing isothiocyanates often involve hazardous reagents like thiophosgene (B130339) or carbon disulfide. digitellinc.comnih.gov Emerging research provides greener alternatives that are highly relevant to the production of this compound. One promising approach is the sulfurization of isocyanides using elemental sulfur, a readily available and less toxic reagent. digitellinc.comnih.gov This method can be catalyzed by amines, offering a more sustainable pathway. digitellinc.comnih.gov Another green method involves the reaction of primary amines with carbon disulfide in water, using sodium persulfate for desulfurization, which presents a more environmentally friendly solvent and reaction conditions. rsc.org The use of water as a solvent is a key aspect of green chemistry, and Diels-Alder reactions, the fundamental step in creating the bicyclo[2.2.1]heptene framework, have been shown to be efficient in aqueous media. mjcce.org.mk

Future research will likely focus on optimizing these greener synthetic routes for this compound, potentially utilizing flow chemistry and biocatalysis to further enhance sustainability and efficiency. The isothiocyanate group itself is a valuable synthon, and its reactions can also be guided by green chemistry principles. For instance, its use in multicomponent reactions to form complex heterocyclic structures in a single, atom-economical step represents a sustainable approach to generating molecular diversity.

Development of Novel Catalytic Systems for its Transformations and Polymerizations

The strained double bond in the bicyclo[2.2.1]heptene moiety makes this compound an excellent monomer for polymerization. Future research will undoubtedly focus on developing novel catalytic systems to control the polymerization process and tailor the properties of the resulting polymers. Two primary polymerization pathways are of interest: Ring-Opening Metathesis Polymerization (ROMP) and vinyl addition polymerization.

Ring-Opening Metathesis Polymerization (ROMP): ROMP of norbornene derivatives, initiated by well-defined metal carbene catalysts (e.g., Grubbs' or Schrock's catalysts), is a powerful tool for creating functional polymers. researchgate.netnih.gov For this compound, the development of catalysts that are tolerant to the isothiocyanate group will be crucial. Research into the synthesis of thiol-functionalized polynorbornenes via ROMP has shown that Grubbs' catalysts can be effective for monomers with sulfur-containing functional groups. mdpi.com Future work will likely explore the kinetics and control of ROMP for this specific monomer to produce polymers with defined molecular weights and low polydispersity. The use of chain transfer agents (CTAs) in catalytic ROMP presents a cost-effective method for large-scale synthesis. nih.gov

Vinyl Addition Polymerization: This method preserves the bicyclic structure in the polymer backbone, leading to materials with high thermal stability and rigidity. nih.govresearchgate.net Palladium and nickel-based catalysts are particularly effective for the addition polymerization of functionalized norbornenes. researchgate.netresearchgate.netacs.org A key challenge is the often lower reactivity of the endo isomer of substituted norbornenes. nih.gov Future research will aim to develop catalysts that can efficiently polymerize mixtures of endo and exo isomers of this compound, avoiding tedious separation steps. nih.gov The development of catalysts that can function in aqueous emulsion systems would also be a significant step towards greener polymer production. researchgate.net A novel approach combines vinylic addition with a ring-opening step via β-carbon elimination, mediated by a nickel catalyst, to create a new polynorbornene skeleton, which could also be applicable to isothiocyanate-functionalized monomers. uva.es

Table 1: Potential Catalytic Systems for this compound Polymerization This table is interactive. You can sort and filter the data.

Polymerization Type Catalyst Family Potential Advantages Relevant Research Findings
ROMP Ruthenium-based (e.g., Grubbs' catalysts) High functional group tolerance, controlled polymerization. nih.gov Effective for other sulfur-containing norbornenes. mdpi.com
ROMP Molybdenum-based (e.g., Schrock's catalyst) High activity, can produce highly tactic polymers. Used for polymerizing thianorbornene derivatives. nih.gov
ROMP Ditungsten complexes Efficient at room temperature. Active for norbornene and some functionalized derivatives. mdpi.com
Addition Palladium-based High tolerance to polar groups, can be used in aqueous media. acs.orgresearchgate.net Can polymerize various functionalized norbornenes. researchgate.netacs.org
Addition Nickel-based Can produce polymers with unique microstructures. uva.es Can mediate a combination of addition and ring-opening polymerization. uva.es
Addition Titanium-based Can be used for chiral polymerization. Chiral Ti(BINOL) complexes have been explored for related monomers.

Integration into Advanced Functional Materials and Nanotechnology

The unique combination of a polymerizable olefin and a reactive functional group makes this compound a versatile building block for advanced materials and nanotechnology. The isothiocyanate group (-N=C=S) is a key feature, as it can readily react with nucleophiles such as amines and thiols, making it an excellent anchor point for post-polymerization modification. rsc.org

Functional Polymers and Surfaces: Polymers derived from this compound can be functionalized after polymerization to introduce a wide array of chemical moieties. This allows for the creation of materials with tailored properties for specific applications. For example, by reacting the pendant isothiocyanate groups with biomolecules (e.g., proteins, peptides, or DNA), biocompatible materials for medical devices, biosensors, or drug delivery systems could be developed. researchgate.net The ability to graft other polymers onto the polynorbornene backbone can lead to the formation of block copolymers with unique self-assembly properties. osti.gov

Nanomaterials and Self-Assembly: The controlled polymerization of this compound can be utilized in the fabrication of well-defined nanostructures. Polymerization-induced self-assembly (PISA) is a powerful technique for the one-pot synthesis of polymeric nanoparticles of various morphologies (e.g., spheres, worms, vesicles). nih.govnih.gov By using a solvophilic macro-chain transfer agent to initiate the polymerization of a solvophobic block of poly(this compound), various nanostructures could be formed. The reactive isothiocyanate groups on the surface of these nanoparticles would then be available for further functionalization, for example, for targeted drug delivery or as nanoreactors. The development of thiol-functionalized polynorbornenes for heavy metal adsorption from water demonstrates the potential of such functional polymers in environmental remediation applications. mdpi.com

Table 2: Potential Applications of this compound in Advanced Materials This table is interactive. You can sort and filter the data.

Application Area Material Type Key Feature Potential Functionality
Biomedical Functionalized Polymers Biocompatibility, specific binding Drug delivery, biosensors, tissue engineering scaffolds
Nanotechnology Self-Assembled Nanoparticles Controlled morphology and surface chemistry Targeted therapies, nanoreactors, diagnostics
Environmental Adsorbent Materials High surface area, reactive sites Heavy metal removal, pollutant capture
Coatings & Adhesives Cross-linked Polymers High thermal stability, tunable adhesion Protective coatings, high-performance adhesives
Electronics Dielectric Materials Low dielectric constant, thermal stability Interlayer dielectrics in microelectronics

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-isothiocyanatobicyclo[2.2.1]hept-2-ene, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves functionalization of bicyclo[2.2.1]hept-2-ene derivatives via nucleophilic substitution or thiocyanate coupling. For example, stereospecific synthesis of hydroxylated analogs (e.g., 7-syn-hydroxy derivatives) involves epoxidation followed by regioselective ring-opening, as demonstrated in multi-step protocols achieving ~28% yield . Purification via column chromatography or distillation is critical, with purity assessed using GC-MS or HPLC. Contaminants like unreacted starting materials or regioisomers must be monitored using 1^1H/13^13C NMR.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substituent orientation (e.g., distinguishing endo vs. exo configurations).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • IR spectroscopy : Identification of the isothiocyanate (-NCS) stretch (~2050–2150 cm1^{-1}).
  • Elemental analysis : Validation of empirical formulas (e.g., C, H, N content) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents at the 5-position influence reaction pathways (e.g., epoxidation or cycloaddition)?

  • Methodological Answer : Computational studies (e.g., DFT at UBHandHLYP/6-31G(d)) reveal that syn-7-substituents (e.g., -OH, -Cl, -CH3_3) alter transition-state geometries. For example, syn-7-OH stabilizes exo-epoxide formation via hydrogen bonding, while bulky groups like -CH3_3 favor endo-epoxides due to steric hindrance . Experimental validation involves comparing epoxide ratios (exo:endo) via 1^1H NMR or X-ray crystallography.

Q. How can researchers resolve contradictions between experimental stereochemical outcomes and computational predictions?

  • Methodological Answer : Discrepancies often arise from solvent effects, temperature, or incomplete transition-state sampling. To address this:

  • Experimental : Use low-temperature crystallography to capture intermediates or employ kinetic isotopic effect (KIE) studies.
  • Computational : Expand basis sets (e.g., 6-311++G(d,p)) and include solvent models (e.g., PCM) in DFT calculations .
  • Case Study : For 7-syn-Cl derivatives, computational models predicted endo-epoxide dominance, but experimental yields showed mixed ratios, prompting re-evaluation of torsional strain in transition states .

Q. What computational strategies predict thermodynamic properties (e.g., enthalpy of formation) for bicyclo[2.2.1]hept-2-ene derivatives?

  • Methodological Answer : Ideal-gas enthalpies of formation can be calculated using group-additivity methods or Gaussian-4 (G4) theory. Experimental validation via calorimetry (e.g., combustion or reaction-solution calorimetry) is critical. For example, bicyclo[2.2.1]hept-2-ene derivatives showed deviations <5 kJ/mol between computed (G4) and experimental values .

Q. How does this compound function in catalytic applications, such as cascade cyclizations?

  • Methodological Answer : The isothiocyanate group acts as an electrophilic site in Pd-catalyzed C–H amination or cycloadditions. For instance, in cascade cyclizations with iodoarenes, the compound facilitates annulation via thiourea intermediates, as monitored by 1^1H NMR kinetics. Reaction optimization requires tuning ligand-electron effects (e.g., XPhos vs. SPhos) and solvent polarity .

Methodological Best Practices

  • Data Contradiction Analysis : When experimental and computational results conflict, use multi-technique validation (e.g., XRD for crystal structure, variable-temperature NMR for dynamic effects) .
  • Experimental Design : For regioselective functionalization, prioritize steric maps (e.g., Corey-Pauling-Koltun models) and Hammett σ values to predict substituent effects .
  • Safety Considerations : While not classified as a dangerous good at ≤1g/ml, handle in fume hoods due to potential respiratory irritancy .

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Reactant of Route 1
Reactant of Route 1
5-Isothiocyanatobicyclo[2.2.1]hept-2-ene
Reactant of Route 2
Reactant of Route 2
5-Isothiocyanatobicyclo[2.2.1]hept-2-ene

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